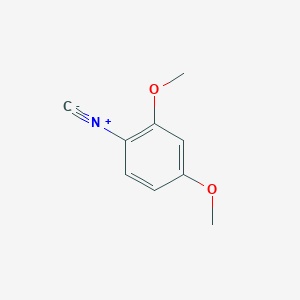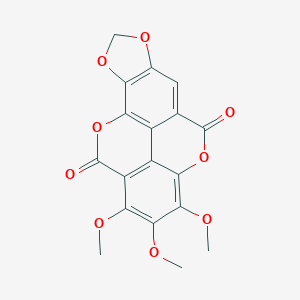
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
Descripción general
Descripción
The compound “(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-” is a chemical substance with the molecular formula C18H12O91. It is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely that the synthesis of this compound involves complex organic chemistry reactions. For a detailed synthesis process, it is recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and oxygen-containing functional groups. The molecular weight of this compound is 372.3 g/mol1. For a detailed structural analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, given its complex structure, it is likely to undergo a variety of reactions depending on the conditions. For a detailed analysis of its reactivity, it is recommended to refer to specialized literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the search results. However, it is known that the compound has a molecular weight of 372.3 g/mol1. For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized literature or databases.Aplicaciones Científicas De Investigación
Natural Product Isolation and Structure Determination
- A natural product, closely related to the benzopyrano compound structure, was isolated from the flowers of Tamarix nilotica, indicating the occurrence of such compounds in nature and their potential for diverse applications (Nawwar & Souleman, 1984).
Chemical Reactions and Properties
- Research on Trolox C, a water-soluble α-tocopherol analogue, explores the oxidative reactions of compounds with a similar benzopyrano structure, providing insights into their chemical behavior and potential applications in various fields (Thomas & Bielski, 1989).
Antioxidative Activities
- Studies on antioxidants, including ellagic acid, a compound with a structure similar to benzopyrano compounds, provide insights into the antioxidative activities of these molecules, suggesting their potential use in food preservation and pharmaceuticals (Kurechi & Kunugi, 1983).
Catalysis and Synthesis of Derivatives
- Benzopyrano compounds are used in catalytic methods for synthesizing various derivatives, showcasing their role in facilitating chemical reactions and producing new molecules with potential applications in drug development and material science (Motamedi, Baghbani, & Bamoharram, 2012).
Biological Activities and Medicinal Chemistry
- The synthesis and biological activities of benzopyranopyridine derivatives are explored, hinting at the medicinal and therapeutic potential of benzopyrano compounds in treating various health conditions (Mohakhud et al., 2006).
Inhibitory Effects in Maillard Reaction
- Phenolic compounds, structurally similar to benzopyrano compounds, have been studied for their inhibitory effects in the Maillard reaction, suggesting potential applications in food chemistry and health sciences (Djilas & Milić, 2005).
Safety And Hazards
This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, using appropriate safety measures. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer.
Direcciones Futuras
The future directions for the research and application of this compound are not readily available in the search results. However, given its complex structure, it is likely to be of interest in various fields of research. For a detailed understanding of its potential future directions, it is recommended to refer to specialized literature or databases.
Propiedades
IUPAC Name |
12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLURXJDJDJYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219319 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- | |
CAS RN |
69251-99-6 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



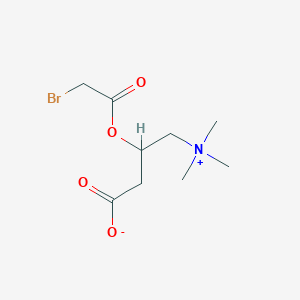
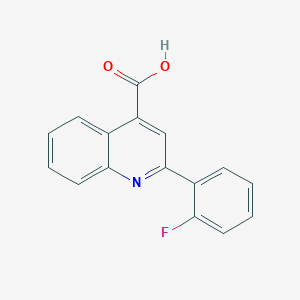
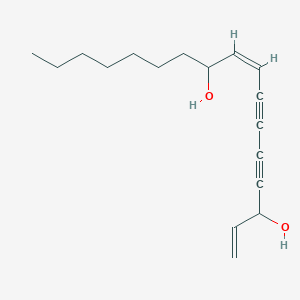
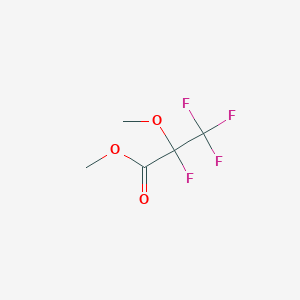


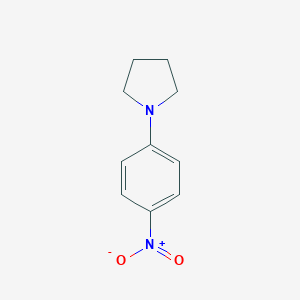
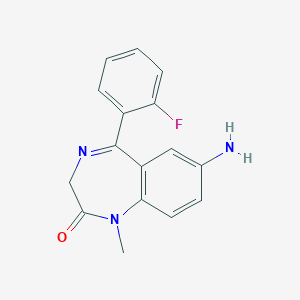
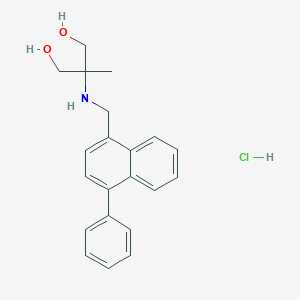
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
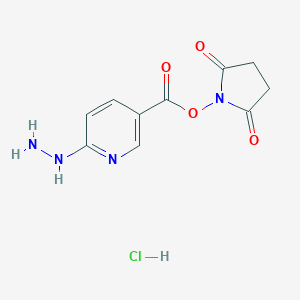
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
